molecular formula C22H22BrN3O3S2 B12144406 N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-bromobenzamide

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-bromobenzamide

Cat. No.: B12144406
M. Wt: 520.5 g/mol
InChI Key: CFXNJLIBWIYBAB-UHFFFAOYSA-N
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Description

N-{4-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-bromobenzamide (C₂₂H₂₂BrN₃O₃S₂) is a synthetic compound featuring a benzamide group linked to a 4-(azepane-1-sulfonyl)phenyl-substituted thiazole ring, a structure of significant interest in medicinal chemistry research . The molecular scaffold incorporates key pharmacophoric elements known to confer biological activity: a 1,3-thiazole core, a sulfonyl group bridging an aromatic system to a seven-membered azepane ring, and a brominated benzamide moiety . This specific architecture makes it a valuable candidate for investigating new therapeutic agents. Research on analogous thiazole derivatives has demonstrated promising antimicrobial activity against a range of bacterial and fungal strains , as well as antiproliferative effects against human cancer cell lines such as breast adenocarcinoma (MCF7) . The presence of the electron-withdrawing sulfonyl group and the bromo-substituent is known to influence the compound's lipophilicity and electronic characteristics, which can enhance its interaction with biological targets . Molecular docking studies of similar compounds suggest potential inhibition mechanisms by binding to active sites of essential bacterial and cancer-related enzymes and receptors . This compound is intended for use in biochemical profiling, hit-to-lead optimization, and mechanism-of-action studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H22BrN3O3S2

Molecular Weight

520.5 g/mol

IUPAC Name

N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-bromobenzamide

InChI

InChI=1S/C22H22BrN3O3S2/c23-19-8-4-3-7-18(19)21(27)25-22-24-20(15-30-22)16-9-11-17(12-10-16)31(28,29)26-13-5-1-2-6-14-26/h3-4,7-12,15H,1-2,5-6,13-14H2,(H,24,25,27)

InChI Key

CFXNJLIBWIYBAB-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

Preparation Methods

Comparison of Thiazole Formation Methods

Method Reagents Yield Advantages Limitations
TCCA/ThioureaTCCA, EtOH, 80°C~80%One-pot, mild conditionsRequires precise stoichiometry
HCl/ThioureaHCl, reflux~70%Cost-effectiveHarsh conditions

Amide Coupling Efficiency

Method Reagents Yield Notes
EDC/HOBtEDC, HOBt, DMF~70%High purity, scalable
SOCl₂ ActivationSOCl₂, toluene~60%Lower cost but requires anhydrous conditions

Challenges and Solutions

  • Regioselectivity in Thiazole Formation :

    • Issue : Competing pathways may lead to undesired isomers.

    • Solution : Use excess thiourea and controlled reaction times.

  • Sulfonyl Group Stability :

    • Issue : Hydrolysis under acidic/basic conditions.

    • Solution : Avoid prolonged exposure to aqueous media during purification.

  • Bromine Reactivity :

    • Issue : Susceptibility to nucleophilic substitution.

    • Solution : Perform bromination early in the synthesis to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-bromobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, potentially altering the compound’s properties.

    Condensation Reactions: The amide group can participate in condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include various substituted benzamides.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

Scientific Research Applications

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-bromobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-bromobenzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and thiazole groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological/Physical Properties Source
N-{4-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-bromobenzamide Azepane sulfonamide, 2-bromobenzamide 520.5 High lipophilicity (XLogP3 = 4.8)
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxybenzamide, 4-methylphenyl - 129.23% activity in growth modulation assays (p<0.05)
N-[4-(4-Fluorophenyl)-5-{2-[4-(piperazin-1-yl)anilino]pyrimidin-4-yl}-1,3-thiazol-2-yl]-... Fluorophenyl, piperazine, pyrimidine linker - Antimalarial activity (Plasmodium falciparum)
N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine Biphenyl fluorophenyl, pyridin-2-amine - Antimicrobial (MIC = 4–64 µg/mL)
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Azepane sulfonamide, phenoxyphenyl - ZINC3205313 (database ID)
N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide Bromophenyl, piperidinyl butanamide - CNS and immunosuppressant activity

Structural and Functional Differences

Sulfonamide Group Variations
  • Azepane vs. Smaller Cyclic Amines : The 7-membered azepane ring in the target compound provides greater conformational flexibility and increased lipophilicity compared to 6-membered piperidine/piperazine analogs (e.g., ). Piperazine-containing compounds () may exhibit enhanced solubility due to higher polarity but reduced membrane permeability.
  • Phenoxyphenyl vs.
Thiazole Ring Modifications
  • Substituent Position : The target compound’s sulfonamide group is at the 4-position of the thiazole, whereas analogs like place substituents at the 5-position. Positional differences can alter steric hindrance and binding pocket interactions.
  • Linker Groups : Pyrimidine () or pyridine () linkers may enhance π-π stacking with aromatic residues in target proteins, whereas the target compound’s direct benzamide linkage prioritizes simplicity and synthetic accessibility.
Halogen Effects
  • Bromine vs. Fluorine : Bromine’s larger atomic radius and lower electronegativity compared to fluorine () may enhance van der Waals interactions in hydrophobic binding pockets. However, fluorine’s electronegativity can improve metabolic stability by reducing oxidative degradation .

Biological Activity

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-bromobenzamide is a complex organic compound that has gained interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to a class of thiazole derivatives, which are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C24H26BrN3O3S2
  • Molecular Weight : 505.6 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines.

Case Study:
A study investigated the effects of thiazole derivatives on BRCA-deficient cancer cells. The results demonstrated that these compounds could inhibit cell growth effectively, with IC50 values ranging from 10 to 100 nM in vitro .

CompoundIC50 (nM)Cell Line
Thiazole Derivative A20BRCA-deficient
Thiazole Derivative B50BRCA-deficient
This compoundTBDTBD

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. Research has shown that compounds containing thiazole rings can inhibit bacterial growth effectively.

Research Findings:
In vitro studies revealed that this compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 15–30 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli25

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell proliferation and survival.
  • Receptor Modulation : It could interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Alteration : The compound may influence the expression of genes associated with cell cycle regulation and apoptosis.

Q & A

Q. What strategies improve solubility for in vitro assays?

  • Answer :
  • Co-solvents : Use DMSO (≤1% v/v) with PBS buffer.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2).
  • Salt formation : Synthesize sodium/potassium salts of the sulfonamide group .

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